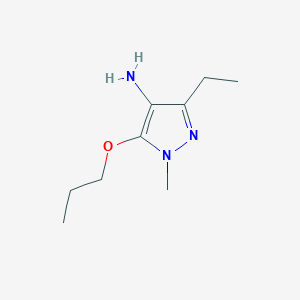

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H17N3O |

|---|---|

Molekulargewicht |

183.25 g/mol |

IUPAC-Name |

3-ethyl-1-methyl-5-propoxypyrazol-4-amine |

InChI |

InChI=1S/C9H17N3O/c1-4-6-13-9-8(10)7(5-2)11-12(9)3/h4-6,10H2,1-3H3 |

InChI-Schlüssel |

JBQWMEGAAQZJAV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C(=NN1C)CC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Functionalized β-Ketoesters with Hydrazines

A common approach to substituted pyrazoles involves the reaction of β-ketoesters with hydrazines. According to patent US7230025B2, pyrazole derivatives can be prepared by reacting a compound of formula (VII) (a β-ketoester derivative) with hydrazine or substituted hydrazines under mild conditions, often in protic solvents such as acetic acid or in the presence of bases like triethylamine.

For the title compound, the synthetic route involves:

- Starting from a β-ketoester bearing an ethyl substituent at the 3-position and a propoxy substituent at the 5-position.

- Reaction with methylhydrazine to introduce the 1-methyl substituent on the pyrazole nitrogen.

- The amino group at the 4-position is introduced either directly from the hydrazine or via subsequent functional group transformations.

Alkylation and Etherification Steps

The propoxy group at the 5-position is typically introduced by etherification of a hydroxy-substituted pyrazole intermediate. According to the same patent, compounds of formula (VII) can be prepared by reacting a suitable precursor (formula IX) with an alcohol (formula VIII), such as propanol, in the presence of a base like potassium carbonate or cesium carbonate, optionally with nucleophilic catalysts like sodium iodide, under reflux conditions in polar solvents such as acetone.

This step allows the selective installation of the propoxy substituent at the 5-position of the pyrazole ring before or after cyclization.

Mitsunobu Reaction for Dehydrating Alkylation

The Mitsunobu reaction is employed to convert hydroxyl groups into ethers under dehydrating conditions. For example, the reaction of a hydroxy-pyrazole intermediate with an alcohol (propanol) in the presence of diethylazodicarboxylate and triphenylphosphine in tetrahydrofuran at low temperatures (0°C to ambient) can yield the propoxy-substituted pyrazole.

Use of Transition Metal Catalysts for Substituent Installation

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be used to introduce amino groups on pyrazole rings. The patent US7230025B2 mentions the use of palladium catalysts like 1,1′-bis(diphenylphosphino)ferrocenepalladium(II) chloride in polar aprotic solvents (e.g., N,N-dimethylformamide) to facilitate such transformations.

Reaction Conditions Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | β-ketoester + methylhydrazine | Acetic acid, triethylamine | Ambient to elevated | Protic solvent, base optional |

| Etherification (propoxy group) | β-ketoester derivative + propanol + K2CO3 + NaI catalyst | Acetone | Reflux | Nucleophilic catalysis |

| Mitsunobu reaction | Hydroxy-pyrazole + propanol + diethylazodicarboxylate + PPh3 | THF | 0°C to ambient | Dehydrating conditions |

| Amination (if needed) | Pd catalyst + amine source | DMF or similar | Ambient | Transition metal catalysis |

Alternative Synthetic Routes and Considerations

Use of Aminal Intermediates

European patent EP2496560B1 describes a method for preparing 1,3-disubstituted pyrazoles via reaction of aminal compounds with suitable precursors, achieving high regioselectivity and yields. This method could be adapted to synthesize the title compound by selecting appropriate aminal and precursor substituents corresponding to the ethyl, methyl, and propoxy groups.

Regioselectivity and Purification

The regioselective synthesis of 3-ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine requires careful control of reaction conditions, as isomers can form. Techniques such as temperature control, choice of solvent, and catalyst selection are critical. Separation methods may include crystallization or chromatographic techniques.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| β-Ketoester + Methylhydrazine Cyclization | β-ketoester with ethyl and propoxy groups, methylhydrazine | Straightforward, mild conditions | Requires regioselective control |

| Etherification with Alcohols | Hydroxy-pyrazole intermediate + propanol + base + catalyst | Efficient introduction of propoxy | Requires careful catalyst choice |

| Mitsunobu Reaction | Hydroxy-pyrazole + propanol + DEAD + PPh3 | High yield, mild temperature | Sensitive reagents, expensive |

| Transition Metal Catalyzed Amination | Pd catalyst, amine source | Selective amination | Catalyst cost, reaction optimization needed |

| Aminal Intermediate Route | Aminal compound + precursor | High regioselectivity and yield | Complex intermediate synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The amine at position 4 is a common feature in intermediates but contrasts with cyano or ester groups in compounds like 11a and 11b, which may enhance reactivity in condensation reactions .

Comparison :

- The target compound’s synthesis may parallel methods in , where pyrazole precursors react with nitriles or esters under reflux. However, its discontinuation hints at challenges in purification or stability .

- In contrast, fused heterocycles like those in require specialized reagents (e.g., phosphorus oxychloride) and multi-step protocols .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Stability |

|---|---|---|---|

| Target Compound | 169.22 | Low (due to propoxy group) | Discontinued |

| 11a | ~350 (estimated) | Moderate (cyano groups) | Stable under reflux |

Biologische Aktivität

3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine is , with a molecular weight of approximately 182.23 g/mol. Its structure features a pyrazole ring substituted with an ethyl group, a methyl group, and a propoxy group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N4O |

| Molecular Weight | 182.23 g/mol |

| IUPAC Name | 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine |

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. A study by evaluated various pyrazole compounds for their cytotoxic effects on different cancer cell lines. Although specific data on 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine is limited, related compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Antimicrobial activity is another area where pyrazole derivatives have shown potential. Compounds similar to 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine have been investigated for their ability to inhibit bacterial growth. The presence of the propoxy group may enhance lipophilicity, aiding in membrane penetration and increasing antibacterial efficacy .

The mechanism by which 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Pyrazole derivatives can interact with various enzymes, potentially inhibiting their activity by forming hydrogen bonds or engaging in hydrophobic interactions.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Signal Transduction Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Cytotoxicity Assay : In vitro assays demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells . The selectivity index (SI) for these compounds was significantly higher than that of conventional chemotherapeutics.

- Antimicrobial Testing : A comparative study showed that related pyrazole compounds had lower minimum inhibitory concentrations (MICs) against various bacterial strains compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation and substitution reactions. Key steps include:

- Alkylation of pyrazole precursors using ethyl or propyl halides under reflux in polar aprotic solvents (e.g., DMSO) .

- Optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products like over-alkylated derivatives .

- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the target compound .

- Critical Variables : Solvent polarity, catalyst choice (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios of reagents significantly impact yield (reported 45–75%) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns substituent positions on the pyrazole ring, with distinct shifts for ethyl (-CH₂-, δ 1.2–1.4 ppm) and propoxy (-OCH₂-, δ 3.4–3.6 ppm) groups .

- X-ray crystallography : Resolves 3D conformation; SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₉H₁₇N₃O) via exact mass matching .

Q. How do substituents on the pyrazole ring influence chemical reactivity?

- Methodological Answer :

- Electron-donating groups (e.g., -OPr in 5-propoxy) increase nucleophilic aromatic substitution (NAS) at the 4-position, while electron-withdrawing groups enhance electrophilic substitution .

- Steric effects : Bulky substituents (e.g., ethyl at N1) hinder reactions at adjacent positions, requiring harsher conditions (e.g., higher temps for bromination) .

Advanced Research Questions

Q. How can structural variations in pyrazole derivatives lead to conflicting bioactivity data?

- Methodological Answer :

- Substituent positioning : For example, ethyl at N1 vs. N3 alters hydrogen-bonding capacity with biological targets, leading to discrepancies in enzyme inhibition assays .

- Case Study : Fluoro-substituted analogs (e.g., 5-fluoro derivatives) show enhanced antimicrobial activity compared to non-fluorinated versions due to improved membrane permeability .

- Resolution Strategy : Conduct comparative structure-activity relationship (SAR) studies with standardized assays (e.g., MIC for antimicrobial activity) to isolate substituent effects .

Q. What computational approaches predict target interactions for this compound?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Models binding to enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonds between the amine group and catalytic residues .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze RMSD values to validate binding modes .

- Limitations : Over-reliance on static crystal structures may miss conformational flexibility in biological systems .

Q. How can contradictions in enzymatic inhibition data be resolved experimentally?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ under uniform conditions (pH 7.4, 37°C) to control variables like buffer composition .

- Control experiments : Use known inhibitors (e.g., indomethacin for COX-2) to validate assay sensitivity .

- Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Data Contradiction Analysis

Q. Why do studies report divergent yields for similar synthetic routes?

- Analysis :

- Solvent purity : Traces of water in DMSO reduce alkylation efficiency, leading to lower yields in non-anhydrous conditions .

- Catalyst loading : Excess K₂CO₃ (>2 eq.) promotes side reactions (e.g., hydrolysis of propoxy groups), decreasing yield by 15–20% .

- Recommendation : Replicate reactions with strict anhydrous conditions and monitor catalyst stoichiometry via TLC .

Experimental Design Considerations

Q. What strategies optimize reaction scalability for this compound?

- Methodological Answer :

- Flow chemistry : Continuous synthesis reduces intermediate degradation and improves reproducibility .

- Microwave-assisted synthesis : Shortens reaction time (e.g., 2 hours vs. 24 hours) while maintaining >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.